2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C16H17NO3. This compound is known for its unique structural features, which include a hexahydro-1H-4,7-methanoisoindole core and an acetylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . The reaction conditions often include the use of sodium azide for the opening reaction and cis-hydroxylation for further functionalization .
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with different positioning of the acetyl group.
2-(3-hydroxypropoxy)-1H-isoindole-1,3(2H)-dione: Contains a hydroxypropoxy group instead of an acetyl group.
rac-(3aR,7aS)-2-(3-chloropropyl)hexahydro-1H-isoindole-1,3(2H)-dione: Contains a chloropropyl group instead of an acetyl group
Uniqueness
2-(3-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of a hexahydro-1H-4,7-methanoisoindole core and an acetylphenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-(3-acetylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C17H17NO3/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(18)21/h2-4,8,11-12,14-15H,5-7H2,1H3 |
InChI Key |
KGXBPKYQFREVGC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.